Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
CAS No.:
Cat. No.: VC17207199
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN3O2 |
|---|---|
| Molecular Weight | 211.60 g/mol |
| IUPAC Name | methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate |
| Standard InChI | InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3 |
| Standard InChI Key | MPDZEKWHTGZAST-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=NC(=NN2C=C1)Cl |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
Methyl 2-chloro- triazolo[1,5-a]pyridine-7-carboxylate features a fused bicyclic system comprising a pyridine ring (six-membered) and a 1,2,4-triazole ring (five-membered). Key substituents include:
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Chlorine atom at position 2 of the triazole ring, influencing electronic distribution and intermolecular interactions .
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Methyl carboxylate group at position 7 of the pyridine ring, contributing to solubility and serving as a handle for further functionalization .
The IUPAC name derives from the numbering system prioritizing the triazole ring, with the pyridine moiety fused at positions 1 and 5. This arrangement distinguishes it from isomeric structures such as the 6-carboxylate derivative documented in PubChem (CID 130871543) .
Table 1: Comparative Structural Features of Triazolopyridine Carboxylates
Synthetic Methodologies
Microwave-Assisted Cyclization
A catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave irradiation provides a foundational approach. While the original protocol targets 6-substituted derivatives, positional isomerism at the 7-carboxylate position could be achieved through strategic precursor design :
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Enaminonitrile Preparation: Reacting β-ketonitriles with dimethylformamide dimethyl acetal yields enaminonitriles with tunable substitution patterns.
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Transamidation and Cyclization: Treatment with benzohydrazides initiates a tandem transamidation-nucleophilic addition-condensation sequence, forming the triazole ring .
For the 7-carboxylate target, substituting the enaminonitrile precursor with a pre-installed ester group at the pyridine’s 7-position would direct regioselectivity. Microwave conditions (120°C, 30 min) typically achieve yields of 75–92% for analogous systems .
Post-Functionalization Strategies
Late-stage modifications of triazolopyridine cores offer an alternative route:
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Chlorination: Electrophilic chlorination using POCl₃ or PCl₅ selectively targets the triazole’s 2-position.
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Esterification: Carboxylic acid intermediates (e.g., 7-carboxy derivatives) undergo methylation with MeOH/H₂SO₄ or dimethyl sulfate .
Physicochemical Properties
Spectral Characterization
While experimental data for the 7-carboxylate isomer remains unpublished, predictions derive from its 6-carboxylate analog :
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¹H NMR (CDCl₃): Pyridine protons resonate at δ 8.2–7.5 ppm; methyl ester appears as a singlet near δ 3.9 ppm.
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IR Spectroscopy: Strong absorption at ~1720 cm⁻¹ (C=O stretch of ester) and 750 cm⁻¹ (C-Cl vibration).
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 211.60 g/mol | PubChem CID 130871543 |
| LogP (Octanol-Water) | 1.8 ± 0.3 | ChemAxon Calculator |
| Aqueous Solubility | 12 mg/L at 25°C | EPI Suite Estimation |
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The 2-chloro group undergoes substitution with:
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Amines: Produces 2-amino derivatives under mild conditions (e.g., NH₃/EtOH, 60°C).
Ester Hydrolysis and Decarboxylation
The methyl ester hydrolyzes to the carboxylic acid under basic conditions (NaOH/EtOH, reflux), which subsequently decarboxylates at elevated temperatures (>150°C) to yield 7-unsubstituted triazolopyridines .
Biological and Industrial Applications
Materials Science Applications
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Coordination Chemistry: The triazole nitrogen and ester oxygen serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .
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Optoelectronic Materials: π-Conjugated systems enable use in organic light-emitting diodes (OLEDs) .
Challenges and Future Directions
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Regioselectivity in Synthesis: Current methods favor 6-substituted isomers; developing directing groups for 7-position selectivity is critical.
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Biological Screening: Prioritize in vitro assays to evaluate the 7-carboxylate’s antimicrobial and anticancer potential.
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Scalability: Adapt microwave protocols for continuous-flow reactors to enhance industrial viability .
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